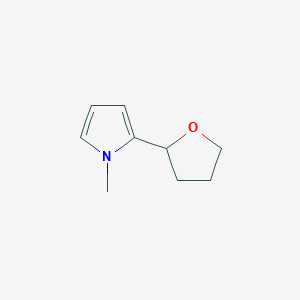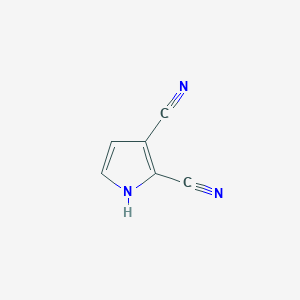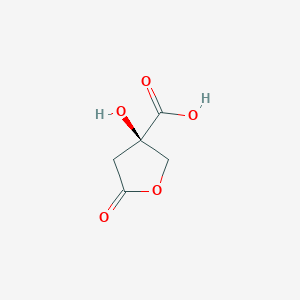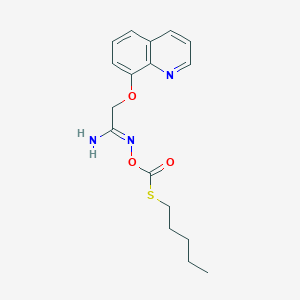
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is a quinoline derivative with a complex structureThe molecular formula of this compound is C21H21IN2O, and it has a molecular weight of 444.316 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves several steps. One common synthetic route includes the reaction of quinoline derivatives with phenylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Chemischer Reaktionen
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide can be compared with other similar quinoline derivatives, such as:
1-Ethyl-2-(2-phenylethenyl)quinolin-1-ium iodide: This compound has a similar structure but lacks the N-phenylacetamido group, which may result in different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H21IN2O |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
N-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-20(14-13-18-9-7-8-12-21(18)22)15-16-23(17(2)24)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LAVOWHBQXCDSEE-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)







![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)

